Cas no 683766-67-8 (N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- 683766-67-8
- F1122-1155
- N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
- N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- HMS1652J07
- AKOS024603246
- Oprea1_514343
-
- Inchi: 1S/C23H23N3O5S2/c1-15-4-2-3-11-26(15)33(28,29)18-8-5-16(6-9-18)22(27)25-23-24-19(13-32-23)17-7-10-20-21(12-17)31-14-30-20/h5-10,12-13,15H,2-4,11,14H2,1H3,(H,24,25,27)
- InChI Key: BMWSESKNJMHCMJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC3=C(C=2)OCO3)=O)=CC=1)(N1CCCCC1C)(=O)=O
Computed Properties
- Exact Mass: 485.10791319g/mol
- Monoisotopic Mass: 485.10791319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 798
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 134Ų
N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1122-1155-20mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683766-67-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1122-1155-15mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683766-67-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1122-1155-10μmol |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683766-67-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1122-1155-3mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683766-67-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1122-1155-75mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683766-67-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
A2B Chem LLC | BA64399-50mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683766-67-8 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | BA64399-10mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683766-67-8 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F1122-1155-1mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683766-67-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1122-1155-20μmol |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683766-67-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1122-1155-5mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683766-67-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide Related Literature
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
Additional information on N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Research Brief on N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide (CAS: 683766-67-8)
N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide (CAS: 683766-67-8) is a novel small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of targeting specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
The compound's structure incorporates a benzodioxole moiety, a thiazole ring, and a sulfonylbenzamide group, which collectively contribute to its bioactivity. The presence of the 2-methylpiperidin-1-yl group further enhances its binding affinity to certain molecular targets. Research has indicated that this compound exhibits promising activity as a modulator of key enzymes or receptors involved in disease pathways, making it a candidate for further drug development.
Recent studies have employed advanced techniques such as X-ray crystallography and molecular docking to characterize the interaction of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide with its target proteins. These investigations have revealed high specificity and potency, suggesting its potential as a lead compound for therapeutic intervention. Additionally, in vitro and in vivo assays have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.
One of the key findings from recent research is the compound's efficacy in models of inflammatory and neurodegenerative diseases. For instance, it has shown significant inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers in cellular and animal models. These results highlight its potential as a multi-targeted agent for complex diseases where inflammation and neurodegeneration are intertwined.
Despite these promising findings, challenges remain in the development of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide. Issues such as off-target effects, long-term toxicity, and scalability of synthesis need to be addressed in future studies. Ongoing research is focused on optimizing the compound's structure to improve selectivity and reduce adverse effects, while also exploring its potential in combination therapies.
In conclusion, N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide represents a promising candidate in the field of medicinal chemistry. Its unique structural attributes and demonstrated bioactivity warrant further investigation to fully realize its therapeutic potential. Future studies should aim to translate these preclinical findings into clinical applications, paving the way for novel treatments in areas of unmet medical need.
683766-67-8 (N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide) Related Products
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)



